Calcobutrol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

151878-23-8 |

|---|---|

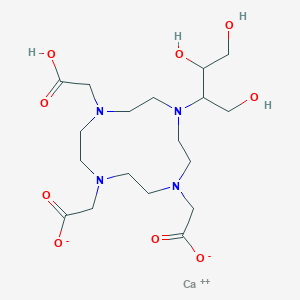

Fórmula molecular |

C18H32CaN4O9 |

Peso molecular |

488.5 g/mol |

Nombre IUPAC |

calcium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydron |

InChI |

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t14-,15-;/m1./s1 |

Clave InChI |

GCLKDXFGQNCFQW-CTHHTMFSSA-L |

SMILES isomérico |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Ca+2] |

SMILES canónico |

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |

Sinónimos |

rel-10-[(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid Calcium Salt (2:3); (R*,S*)-(±)-10-[2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of Calcobutrol in the Formulation of Gadovist: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of Calcobutrol within the Gadovist (B1197821)® (gadobutrol) formulation. Gadovist is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI). The stability and safety of such agents are of paramount importance, and the inclusion of this compound is a key element in ensuring these properties. This paper will detail the mechanism of action of this compound, present relevant quantitative data, and outline the experimental principles for its characterization.

Executive Summary

Gadobutrol (B1674391), the active pharmaceutical ingredient in Gadovist, is a macrocyclic, non-ionic complex of gadolinium (Gd³⁺). While the gadolinium ion is essential for the contrast-enhancing properties of the agent due to its paramagnetic nature, free, unchelated Gd³⁺ is highly toxic to biological systems. The primary role of this compound in the Gadovist formulation is to act as a stabilizing agent by preventing the release of free Gd³⁺ ions. This is achieved through the principle of competitive complexation, leveraging an excess of the chelating ligand in the form of its calcium salt. This proactive safety measure minimizes the potential for in vivo dissociation of the gadobutrol complex and subsequent toxic effects.

Composition of Gadovist

Gadovist is a sterile, clear, colorless to pale yellow aqueous solution for intravenous injection. The formulation is precisely controlled to ensure stability and efficacy.

| Component | Concentration | Function |

| Active Ingredient | ||

| Gadobutrol | 1.0 mmol/mL | Paramagnetic contrast agent |

| Excipients | ||

| This compound sodium salt | 0.513 mg/mL | Stabilizing agent (prevents free Gd³⁺ release) |

| Trometamol | 1.211 mg/mL | Buffering agent |

| Hydrochloric acid | q.s. for pH adjustment | pH adjustment |

| Water for Injection | q.s. to 1 mL | Solvent |

The Core Function of this compound: Ensuring Stability

The fundamental purpose of incorporating this compound into the Gadovist formulation is to enhance the safety profile of the contrast agent by minimizing the presence of free, toxic gadolinium ions.[1][2] This is accomplished through the principle of thermodynamic stability and ligand exchange kinetics.

Mechanism of Action: The "Kinetic Trap"

Gadobutrol itself is a highly stable complex due to the macrocyclic nature of the butrol (B126436) ligand, which kinetically hinders the dissociation of the gadolinium ion. However, even with high stability, there is a minute but finite possibility of dissociation over time or due to interactions with endogenous ions or changes in the physicochemical environment.

This compound, which is the calcium salt of the same butrol ligand, is added in a carefully controlled excess.[3] The stability of the gadolinium-butrol complex (Gadobutrol) is significantly greater than that of the calcium-butrol complex (this compound).[1] This large difference in stability constants is the cornerstone of its function.

Should any gadobutrol molecule dissociate and release a free Gd³⁺ ion, the excess butrol ligand, present as this compound, is readily available to immediately recapture the toxic ion, reforming the stable gadobutrol complex. This process is highly favored thermodynamically.

Prevention of Transmetallation

Another critical role of the excess ligand provided by this compound is the prevention of transmetallation. Transmetallation is a process where an endogenous metal ion, such as zinc (Zn²⁺) or copper (Cu²⁺), displaces the gadolinium from its chelate. The presence of excess butrol ligand in the form of this compound saturates the coordination environment, making it kinetically and thermodynamically unfavorable for endogenous ions to compete for the ligand and displace the gadolinium.

Experimental Protocols for Characterization

The efficacy of this compound as a stabilizer is determined through a series of rigorous experimental evaluations. The following outlines the principles of key experimental protocols.

Determination of Stability Constants

Objective: To quantify the thermodynamic stability of Gadobutrol and this compound.

Methodology: Potentiometric Titration

-

Preparation of Solutions: Prepare solutions of the butrol ligand, gadolinium chloride (GdCl₃), and calcium chloride (CaCl₂) of known concentrations in a suitable background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Titration Setup: Use a temperature-controlled titration vessel equipped with a pH electrode and a burette for the addition of a standardized solution of a strong base (e.g., NaOH).

-

Titration Procedure:

-

Titrate a solution of the butrol ligand alone with the strong base to determine the protonation constants of the ligand.

-

Titrate a solution containing the butrol ligand and GdCl₃ in a 1:1 molar ratio.

-

Titrate a solution containing the butrol ligand and CaCl₂ in a 1:1 molar ratio.

-

-

Data Analysis: The titration curves (pH vs. volume of titrant added) are analyzed using specialized software (e.g., HYPERQUAD) to calculate the formation constants (log K) of the respective metal complexes. The much larger log K value for Gadobutrol compared to this compound provides quantitative evidence for the scavenging mechanism.

In Vitro Dissociation Studies

Objective: To assess the kinetic inertness of Gadobutrol in the presence and absence of this compound under physiological conditions.

Methodology: Challenge with Competing Ligands or Metal Ions

-

Incubation: Incubate solutions of Gadovist (containing this compound) and a hypothetical formulation of Gadobutrol without this compound in a buffer simulating physiological pH (7.4) and temperature (37°C).

-

Challenge: Introduce a competing metal ion (e.g., Zn²⁺) or a strong chelating agent (e.g., EDTA) to the solutions.

-

Quantification of Free Gd³⁺: At various time points, measure the concentration of free Gd³⁺ released. This can be done using techniques such as:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): After separation of the complexed and free gadolinium (e.g., by ultrafiltration).

-

Xylenol Orange Spectrophotometric Assay: A colorimetric method where xylenol orange forms a colored complex with free Gd³⁺.

-

-

Comparison: Compare the rate and extent of Gd³⁺ release from the two formulations. The formulation containing this compound is expected to show significantly lower levels of free Gd³⁺.

Conclusion

This compound is an indispensable component of the Gadovist formulation, playing a critical, albeit non-therapeutic, role. Its presence as a calcium chelate of the butrol ligand in excess provides a robust "safety net" against the release of toxic free gadolinium ions. This is achieved through a profound understanding of coordination chemistry, leveraging the significant difference in thermodynamic stability between the gadolinium and calcium complexes of the butrol ligand. The inclusion of this compound exemplifies a proactive approach to drug formulation, enhancing the safety profile of Gadovist and ensuring patient well-being during diagnostic imaging procedures. The experimental methodologies outlined provide a framework for the continued evaluation and quality control of this important stabilizing excipient.

References

Calcobutrol's mechanism of action in stabilizing gadolinium

An In-depth Technical Guide: The Mechanism of Action of Calcobutrol in the Stabilization of Gadolinium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, the gadolinium chelate of the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is the active component in the magnetic resonance imaging (MRI) contrast agent Gadovist®. Its primary function is to enhance the signal intensity of tissues by shortening the T1 relaxation time of water protons. This is achieved through the paramagnetic properties of the central gadolinium ion (Gd³⁺). However, free Gd³⁺ is highly toxic. The efficacy and safety of this compound are therefore critically dependent on the robust stabilization of the Gd³⁺ ion by the chelating ligand. This guide elucidates the core mechanisms of this stabilization, focusing on the thermodynamic and kinetic principles that ensure the integrity of the chelate in vivo.

The exceptional stability of this compound is primarily attributed to its macrocyclic structure, which "cages" the gadolinium ion.[1][2][3] This pre-organized, rigid ring structure provides a high degree of thermodynamic and kinetic stability, minimizing the release of toxic free Gd³⁺.[4] This stability is crucial in preventing transmetallation, a process where endogenous ions, such as zinc, displace the gadolinium from the chelate.[2]

The Physicochemical Basis of this compound Stability

The stability of a gadolinium-based contrast agent (GBCA) is described by two key concepts: thermodynamic stability and kinetic stability.

-

Thermodynamic Stability refers to the equilibrium state of the complex. It is quantified by the thermodynamic stability constant (log Ktherm), which represents the affinity of the ligand for the Gd³⁺ ion at equilibrium. A higher log Ktherm value indicates a more stable complex. For macrocyclic chelates, this value is typically very high.[4] However, under physiological conditions (pH 7.4), the more relevant measure is the conditional stability constant (log Kcond) , which accounts for proton competition with the Gd³⁺ ion for the ligand.[5]

-

Kinetic Stability or kinetic inertness describes the rate at which the gadolinium chelate dissociates.[6][7] For macrocyclic agents like this compound, this is often considered the more critical factor for in vivo stability, as the short residence time of the agent in the body means that thermodynamic equilibrium is never reached.[8] Kinetic stability is often expressed as the dissociation half-life (t1/2) of the complex, particularly under challenging conditions such as a highly acidic environment.[9][10]

The molecular structure of this compound, being a non-ionic, macrocyclic chelate, provides a strong binding to the Gd³⁺ ion due to its preorganized and rigid ring that is of an almost optimal size to cage the gadolinium atom.[1][2]

Quantitative Stability and Relaxivity Data

The following tables summarize the key quantitative parameters that define the stability and efficacy of this compound (Gadobutrol).

Table 1: Stability Constants and Kinetic Data for Gadobutrol

| Parameter | Value | Conditions | Significance |

| Thermodynamic Stability (log Ktherm) | ~21-22 | Standard conditions | High affinity of the butrol (B126436) ligand for Gd³⁺ at equilibrium.[4] |

| Conditional Stability (log Kcond) | 14.8 | pH 7.4 | Represents stability under physiological pH.[3] |

| Dissociation Half-Life (t1/2) | 18 hours | pH 1.2, 37°C | Demonstrates high kinetic inertness even under harsh acidic conditions.[9][10] |

| Dissociation Half-Life (t1/2) | 14.1 hours | pH 1.2 | Another reported value for dissociation half-life under acidic conditions.[4] |

Table 2: Relaxivity of Gadobutrol in Human Plasma at 37°C

| Magnetic Field Strength | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) |

| 0.2 T | 5.5 ± 0.3 | 10.1 ± 0.3 |

| 1.5 T | 4.7 ± 0.2 | 6.8 ± 0.2 |

| 1.5 T | 5.2 | 6.1 |

| 3.0 T | 3.6 ± 0.2 | 6.3 ± 0.3 |

Data sourced from multiple studies for comprehensive comparison.[1][2][11]

Experimental Protocols for Stability and Relaxivity Assessment

The following sections outline the methodologies for the key experiments used to characterize this compound.

Determination of Thermodynamic Stability (Potentiometric Titration)

Potentiometric titration is a standard method for determining the stability constants of metal complexes.

Methodology:

-

Solution Preparation: Prepare a solution of the this compound ligand (Butrol) of a known concentration. All solutions are prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M KCl) to maintain constant activity coefficients.[12] The solution is placed in a double-walled, thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[12]

-

Calibration: Calibrate the glass electrode system by titrating a known concentration of strong acid (e.g., HCl) with a standardized, carbonate-free strong base (e.g., NaOH). This determines the standard potential of the electrode and the concentration of the titrant.

-

Ligand Protonation: Titrate the ligand solution with the standardized base to determine its protonation constants.

-

Complexation Titration: Introduce a known amount of Gd³⁺ salt (e.g., GdCl₃) to the ligand solution, typically at a 1:1 or 1:2 metal-to-ligand ratio.[13]

-

Titration: Titrate the metal-ligand solution with the standardized base. The titration is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.[12]

-

Data Analysis: Record the electromotive force (EMF) or pH at each addition of the titrant. The resulting titration curve is then analyzed using a specialized computer program (e.g., SUPERQUAD) to calculate the overall stability constant (log Ktherm) of the Gd³⁺-ligand complex.[14]

Measurement of Relaxivity (NMR Relaxometry)

NMR relaxometry is used to determine the r1 and r2 relaxivity of a contrast agent, which quantifies its efficiency in enhancing the relaxation rates of water protons.

Methodology:

-

Sample Preparation: Prepare a series of dilutions of this compound in the desired medium (e.g., human plasma or a buffer solution) at various concentrations (e.g., 0.01 mM to 16 mM).[11] A sample of the medium without the contrast agent serves as a control.

-

Temperature Control: Maintain the samples at a constant, physiologically relevant temperature (e.g., 37°C) within the NMR spectrometer.

-

T1 and T2 Measurement: Measure the longitudinal (T1) and transverse (T2) relaxation times of the water protons for each sample using a clinical or preclinical MRI scanner or a dedicated NMR spectrometer.[1] T1 is typically measured using an inversion-recovery pulse sequence, while T2 is often measured using a spin-echo sequence.

-

Calculation of Relaxation Rates: Convert the measured relaxation times (T1, T2) into relaxation rates (R1 = 1/T1, R2 = 1/T2).

-

Data Plotting: Plot the relaxation rates (R1 and R2) as a function of the this compound concentration.

-

Determination of Relaxivity: The slope of the linear regression of the R1 versus concentration plot gives the r1 relaxivity, and the slope of the R2 versus concentration plot gives the r2 relaxivity.[15] The units are typically mM⁻¹s⁻¹.

Assessment of Kinetic Stability (Transmetallation Assay)

Transmetallation assays are crucial for evaluating the kinetic inertness of a gadolinium chelate by challenging it with endogenous competing metal ions.

Methodology:

-

Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in a biologically relevant buffer (e.g., phosphate (B84403) buffer at pH 7.4).

-

Introduction of Competing Ion: Add a solution of a competing endogenous metal ion, most commonly zinc (e.g., as ZnCl₂), to the this compound solution. The concentration of the competing ion is typically equimolar or in excess.

-

Incubation: Incubate the mixture at a constant temperature (e.g., 37°C).

-

Monitoring the Reaction: Monitor the extent of transmetallation over time. This can be done using several techniques:

-

Relaxometry: If the transmetallation leads to the release of free Gd³⁺, which then precipitates (e.g., as gadolinium phosphate), the paramagnetic contribution to the water proton relaxation rate will decrease.[16] By measuring the relaxation rate of the solution at different time points, the rate of transmetallation can be determined.[16]

-

HPLC-ICP-MS: High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry can be used to separate the intact this compound from the newly formed zinc chelate and any free gadolinium.[17] The concentration of each species can be quantified over time to determine the reaction kinetics.

-

Visualizations of Core Concepts

The Chelation of Gadolinium by this compound

The following diagram illustrates the fundamental principle of gadolinium chelation by the macrocyclic butrol ligand.

Caption: Encapsulation of toxic Gd³⁺ by the butrol ligand to form stable this compound.

Factors Contributing to this compound's High Stability

This diagram outlines the key structural and chemical properties that lead to the high stability of this compound.

Caption: Key structural and chemical factors enhancing this compound's stability.

Experimental Workflow for Kinetic Stability Assessment

This flowchart depicts a typical experimental workflow for assessing the kinetic stability of this compound via a transmetallation assay.

Caption: Workflow for determining kinetic stability via transmetallation assay.

Conclusion

The robust stabilization of the gadolinium ion in this compound is a direct consequence of its macrocyclic chemical structure. This design imparts exceptional thermodynamic and, more importantly, kinetic stability, which are quantifiable through potentiometric titrations and transmetallation assays, respectively. The high kinetic inertness ensures minimal release of toxic free gadolinium in vivo, providing a wide margin of safety for its clinical use in contrast-enhanced MRI. The data presented herein substantiates the classification of this compound as a highly stable gadolinium-based contrast agent.

References

- 1. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bayer.com [bayer.com]

- 3. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of thermodynamic and kinetic parameters in gadolinium chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cost-nectar.eu [cost-nectar.eu]

- 13. researchgate.net [researchgate.net]

- 14. Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mriquestions.com [mriquestions.com]

- 16. researchgate.net [researchgate.net]

- 17. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Calcobutrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcobutrol is a calcium complex of the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, also known as butrol (B126436). It is a critical component in the formulation of the gadolinium-based contrast agent, Gadobutrol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of its chemical structure and functional mechanism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of contrast agents and related pharmaceutical compounds.

Chemical Structure and Identification

This compound is the calcium salt of the butrol ligand. The macrocyclic structure provides a stable chelation complex with the calcium ion.

IUPAC Name: calcium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydron[1]

Chemical Formula: C₁₈H₃₂CaN₄O₉[1]

Molecular Weight: 488.5 g/mol [1]

CAS Number: 151878-23-8[1]

Synonyms: Calciumbutrol, Calcobutrolum[1]

Physicochemical Properties

This compound is a white to off-white solid. It exists in both amorphous and crystalline forms. The crystalline form is a stable, non-hygroscopic solid, while the amorphous form can be hygroscopic.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂CaN₄O₉ | [1] |

| Molecular Weight | 488.5 g/mol | [1] |

| Melting Point | >240°C (decomposition) | [2] |

| Solubility | Soluble in water, slightly soluble in methanol. | [2] |

| Appearance | White to off-white solid | [2] |

| Stability | Crystalline form is stable and non-hygroscopic. The amorphous form can be hygroscopic. Store under an inert atmosphere. | |

| Purity | Typically >98% | [2] |

Mechanism of Action: The "Ligand Buffer" Concept

The primary role of this compound in pharmaceutical formulations, specifically with the MRI contrast agent Gadobutrol, is to act as a stabilizing agent. It functions as a "ligand buffer" or through "competitive inhibition" to prevent the release of toxic, free gadolinium (Gd³⁺) ions.

Gadobutrol is a gadolinium complex of the same butrol ligand. In solution, there is a potential for the gadolinium ion to dissociate from the butrol ligand. The presence of an excess of the butrol ligand, in the form of the more labile calcium complex (this compound), ensures that any released Gd³⁺ is immediately re-complexed. Furthermore, this compound can scavenge other metal ions that might otherwise displace the gadolinium from the butrol ligand, a process known as transmetallation. This significantly enhances the safety and stability of the Gadobutrol formulation.

Caption: this compound's "ligand buffer" mechanism of action.

Experimental Protocols

Synthesis of this compound from Gadobutrol

This method involves the de-complexation of gadolinium from Gadobutrol, followed by complexation with calcium.

Step 1: De-complexation of Gadobutrol to Butrol [3][4]

-

In a suitable reactor, suspend Gadobutrol and oxalic acid dihydrate in demineralized water.

-

Heat the mixture to 90°C and stir for 5 hours.

-

Cool the mixture to 20°C. The precipitated gadolinium oxalate (B1200264) is then removed by filtration.

-

The filtrate containing the butrol ligand is purified using a cation exchange column (e.g., Amberlite 252 C).

-

Elute the butrol from the column using an aqueous ammonia (B1221849) solution.

-

The eluate is concentrated under vacuum.

Step 2: Complexation of Butrol with Calcium [3]

-

Dissolve the purified butrol in demineralized water.

-

Add calcium carbonate in portions to the solution.

-

Heat the mixture to 90°C and stir for 1 hour.

-

Cool the solution to 20°C and treat with activated carbon to remove impurities.

-

Filter off the activated carbon.

-

The filtrate is concentrated, and this compound is crystallized from ethanol.

-

The resulting crystals are filtered, washed with ethanol, and dried under vacuum.

Caption: A simplified workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity of this compound can be determined by HPLC.

-

Stationary Phase: Hypersil phenyl (5 μm) or equivalent.[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and a borate (B1201080) buffer (pH 8). A typical volume ratio is 20/100 acetonitrile/buffer.[5]

-

Detection: UV detector at 200 nm.[5]

-

Injection Volume: 10 μL.[5]

Pharmacokinetics and Pharmacodynamics

Direct and detailed pharmacokinetic and pharmacodynamic studies on this compound are limited, as its primary function is as an excipient in the Gadobutrol formulation. The biological behavior of the butrol ligand is best understood from studies on Gadobutrol.

| Parameter | Value (for Gadobutrol) | Reference |

| Distribution | Predominantly extracellular | |

| Metabolism | No metabolites detected | |

| Elimination Half-life | Approximately 1.5 hours in plasma | |

| Excretion | Primarily via glomerular filtration |

Safety and Toxicology

The toxicological profile of the butrol ligand is well-characterized through extensive studies on Gadobutrol. These studies have demonstrated a high safety margin. This compound, being the calcium salt, is considered to have a favorable safety profile, especially given its role in preventing the release of the more toxic free gadolinium ions.

Conclusion

This compound is a vital component in ensuring the safety and stability of Gadobutrol-containing MRI contrast agents. Its chemical structure, based on the macrocyclic butrol ligand, allows for effective chelation of calcium, enabling its function as a "ligand buffer." The synthesis of high-purity this compound is a well-established process, crucial for its pharmaceutical application. This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and research.

References

- 1. This compound | C18H32CaN4O9 | CID 76967066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP2496562A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Guardian of Stability: The Critical Role of Excess Chelate in Gadolinium-Based Contrast Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of gadolinium-based contrast agents (GBCAs) has revolutionized magnetic resonance imaging (MRI), providing clinicians with unparalleled insights into physiological and pathological processes. However, the inherent toxicity of the free gadolinium ion (Gd³⁺) necessitates its firm entrapment within a chelating ligand. The stability of this complex is paramount to patient safety. This technical guide delves into the core principles of GBCA stability, with a particular focus on the often-overlooked yet critical role of excess chelate in minimizing gadolinium release and subsequent tissue deposition.

The Double-Edged Sword: Gadolinium's Utility and Toxicity

Gadolinium possesses a high number of unpaired electrons, making it highly effective at shortening the T1 relaxation time of nearby water protons, thereby enhancing the MRI signal.[1] However, free Gd³⁺ is toxic and can interfere with biological processes by competing with calcium ions (Ca²⁺) in various enzymatic and signaling pathways.[2] To mitigate this toxicity, Gd³⁺ is administered in the form of a stable chelate complex.[3] These complexes are designed to be rapidly excreted from the body, primarily through the kidneys.[4]

GBCAs can be broadly classified based on the structure of the chelating ligand (linear or macrocyclic) and their net charge (ionic or non-ionic).[5][6] Macrocyclic agents generally exhibit greater stability due to the pre-organized cavity that cages the gadolinium ion.[5][7]

The Imperative of Stability: Thermodynamic and Kinetic Considerations

The stability of a GBCA is a measure of its ability to retain the gadolinium ion and is described by two key parameters: thermodynamic stability and kinetic stability.[8][9]

-

Thermodynamic Stability: This refers to the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium. It is quantified by the thermodynamic stability constant (log Ktherm). A higher log Ktherm value indicates a more stable complex. The conditional stability constant (log Kcond) is a more physiologically relevant measure as it considers the stability at a specific pH, such as the physiological pH of 7.4.[10]

-

Kinetic Stability: This describes the rate at which the gadolinium complex dissociates. A kinetically stable, or inert, complex will release Gd³⁺ very slowly, even if it is not the most thermodynamically stable species. Kinetic stability is often assessed by the dissociation half-life of the complex under specific conditions.[11]

Both thermodynamic and kinetic stability are crucial for ensuring that the GBCA remains intact during its transit through the body.[12]

The Threat of Transmetallation: A Key Mechanism of Gadolinium Release

In the physiological environment, GBCAs are exposed to a variety of endogenous ions, such as zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺).[13] Transmetallation is a process where these endogenous ions compete with and displace the gadolinium ion from the chelating ligand.[2][7] This is a significant pathway for the in vivo release of toxic free Gd³⁺.[13]

The susceptibility of a GBCA to transmetallation is inversely related to its stability, with linear agents being more prone to this process than macrocyclic agents.[13] The released Gd³⁺ can then deposit in various tissues, including the brain, bone, and skin, which has been linked to adverse effects such as Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment and other potential long-term health concerns.[14][15]

The Role of Excess Chelate: A Proactive Defense Mechanism

To counteract the risk of gadolinium release, particularly through transmetallation, many GBCA formulations include a small amount of excess, metal-free chelating ligand.[16][17] This "free chelate" serves as a crucial stabilizing agent through several mechanisms:

-

Shifting the Equilibrium: The presence of excess free ligand shifts the dissociation equilibrium of the gadolinium complex back towards the intact, chelated form, in accordance with Le Chatelier's principle. This reduces the amount of free Gd³⁺ present in the formulation.[10]

-

Scavenging Competing Endogenous Ions: The excess chelate can bind to endogenous metal ions like zinc and copper that would otherwise be available to displace gadolinium from the GBCA.[16] This effectively reduces the driving force for transmetallation.

-

Preventing Re-chelation of Free Gadolinium with Other Molecules: In the event that some Gd³⁺ is released, the excess ligand provides a readily available chelator to recapture the toxic ion before it can deposit in tissues or interact with biological molecules.[18]

The addition of excess chelate has been shown to significantly reduce the acute toxicity of GBCA formulations.[17]

Quantitative Data on GBCA Stability and the Impact of Excess Chelate

The following tables summarize key quantitative data related to the stability of various GBCAs and the demonstrated effect of excess chelate on reducing gadolinium deposition.

Table 1: Thermodynamic and Kinetic Stability of Selected Gadolinium-Based Contrast Agents

| Contrast Agent (Generic Name) | Ligand Abbreviation | Structure | Ionicity | Thermodynamic Stability Constant (log Ktherm) | Conditional Stability Constant (log Kcond at pH 7.4) | Dissociation Half-life (t1/2) at pH 1.2, 37°C |

| Gadoterate | DOTA | Macrocyclic | Ionic | 25.6 | 19.3 | > 1000 hours |

| Gadobutrol | BT-DO3A | Macrocyclic | Non-ionic | 21.7 | 15.1 | ~ 13 hours |

| Gadoteridol | HP-DO3A | Macrocyclic | Non-ionic | 23.8 | 17.0 | ~ 13 hours |

| Gadopentetate | DTPA | Linear | Ionic | 22.5 | 18.0 | ~ 1 hour |

| Gadobenate | BOPTA | Linear | Ionic | 22.6 | 18.6 | ~ 1 hour |

| Gadodiamide | DTPA-BMA | Linear | Non-ionic | 16.9 | 14.7 | < 1 minute |

| Gadoversetamide | DTPA-BMEA | Linear | Non-ionic | 16.9 | 14.8 | < 1 minute |

Data compiled from various sources.[9][10][11][13][16] Exact values may vary slightly between different studies and measurement conditions.

Table 2: In Vivo Reduction of Gadolinium Deposition with Excess Chelate in Rats

| Contrast Agent | Excess Ligand | Mean Gd Concentration in Skin (µg/g) | Mean Gd Concentration in Femur (µg/g) | Mean Gd Concentration in Liver (µg/g) |

| Gadodiamide | 0% | 15.8 | 2.9 | 1.2 |

| 5% | 4.3 | 1.2 | 0.4 | |

| 10% | 1.4 | 1.1 | 0.4 | |

| Gadoversetamide | 0% | 12.1 | 2.5 | 1.0 |

| 5% | 3.1 | 1.0 | 0.3 | |

| 10% | 1.0 | 0.9 | 0.3 |

Data adapted from an in vivo study in rats receiving repeated injections of the contrast agents.[19] The results demonstrate a significant, dose-dependent reduction in gadolinium deposition with the addition of excess ligand.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of GBCA stability and the quantification of free gadolinium. The following sections outline the methodologies for key experiments.

Quantification of Free and Chelated Gadolinium using HPLC-ICP-MS

Objective: To separate and quantify the different species of gadolinium (free, chelated) in a GBCA formulation.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the gadolinium chelate from any free gadolinium. The eluent from the HPLC is then introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for highly sensitive and specific quantification of gadolinium in each fraction.

Methodology:

-

Sample Preparation:

-

Dilute the GBCA formulation to a suitable concentration with an appropriate mobile phase.

-

For the quantification of free gadolinium, a pre-column derivatization step can be employed where a strong chelating agent like EDTA is added to complex any free Gd³⁺. The resulting Gd-EDTA complex can then be separated from the primary GBCA chelate.

-

-

HPLC Separation:

-

Column: A reversed-phase or size-exclusion column suitable for the separation of the specific GBCA and its potential degradation products.

-

Mobile Phase: A buffered aqueous solution, often with an organic modifier like methanol (B129727) or acetonitrile, optimized for the separation of the species of interest.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 100 µL.

-

-

ICP-MS Detection:

-

Nebulizer: A standard nebulizer to introduce the HPLC eluent into the plasma.

-

Plasma Conditions: Optimized for robust plasma generation and efficient ionization of gadolinium.

-

Mass Analyzer: A quadrupole or high-resolution mass spectrometer set to monitor the isotopes of gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).

-

Data Acquisition: Time-resolved analysis to generate a chromatogram showing the gadolinium signal as a function of retention time.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations of the gadolinium species of interest.

-

Integrate the peak areas in the chromatogram corresponding to each species and calculate their concentrations based on the calibration curve.

-

Isotope dilution mass spectrometry (ID-MS) can be used for the highest accuracy by introducing a spike of an enriched gadolinium isotope.

-

Assessment of Transmetallation using Proton Relaxometry

Objective: To evaluate the kinetic stability of a GBCA in the presence of competing endogenous metal ions.

Principle: The longitudinal relaxation rate (R1 = 1/T1) of water protons is directly proportional to the concentration of the paramagnetic gadolinium complex. If transmetallation occurs, the paramagnetic Gd³⁺ is replaced by a diamagnetic ion (e.g., Zn²⁺), leading to a decrease in the measured R1. By monitoring the change in R1 over time, the rate of transmetallation can be determined.[5]

Methodology:

-

Sample Preparation:

-

Prepare a solution of the GBCA at a known concentration in a physiologically relevant buffer (e.g., phosphate (B84403) buffer at pH 7.4).

-

Prepare a solution of the competing metal ion (e.g., zinc chloride) at a concentration representative of physiological levels.

-

Mix the GBCA solution with the competing metal ion solution.

-

-

Relaxation Rate Measurement:

-

Use a nuclear magnetic resonance (NMR) spectrometer or a relaxometer to measure the longitudinal relaxation time (T1) of the water protons in the sample at a constant temperature (e.g., 37°C).

-

Calculate the longitudinal relaxation rate (R1 = 1/T1).

-

Repeat the T1 measurement at regular time intervals over a period of several hours to days.

-

-

Data Analysis:

-

Plot the normalized paramagnetic relaxation rate (R1(t) / R1(0)) as a function of time.

-

A decrease in the normalized R1 indicates transmetallation.

-

The rate of transmetallation can be quantified by fitting the data to an appropriate kinetic model.

-

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key processes discussed in this guide.

Conclusion

The stability of gadolinium-based contrast agents is a cornerstone of their safety profile. While inherent molecular structure, particularly the distinction between macrocyclic and linear ligands, plays a primary role in determining stability, the inclusion of excess free chelate in the formulation provides a critical and proactive defense against the release of toxic free gadolinium. By shifting the chemical equilibrium, scavenging competing endogenous ions, and recapturing any released gadolinium, excess chelate enhances the overall in vivo stability of the contrast agent. For researchers, scientists, and drug development professionals, a thorough understanding and quantification of the role of excess chelate are imperative for the design and formulation of safer and more effective next-generation MRI contrast agents.

References

- 1. Ten years of gadolinium retention and deposition: ESMRMB-GREC looks backward and forward - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods: Version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How to measure the transmetallation of a gadolinium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid quantification of gadolinium: Transmetallation assay for measurements in blood and plasma - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]

- 9. richardsemelka.com [richardsemelka.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benefits and Detriments of Gadolinium from Medical Advances to Health and Ecological Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajnr.org [ajnr.org]

- 16. Development of a HPIC-ICP-MS method for the quantification and speciation of gadolinium-based contrast media in surface waters - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 17. Impact of chelation timing on gadolinium deposition in rats after contrast administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Stability Imperative in Gadolinium-Based Contrast Agents

An in-depth technical guide on the core function of Calcobutrol in preventing transmetallation of Gadobutrol.

Gadolinium-based contrast agents (GBCAs) are indispensable tools in modern medical imaging, particularly in Magnetic Resonance Imaging (MRI), where they enhance the clarity and detail of images. Gadobutrol, a second-generation macrocyclic GBCA, is noted for its high stability and safety profile.[1][2] The core of its safety lies in the robust chelation of the toxic gadolinium ion (Gd³⁺) by the butrol (B126436) ligand.[3] However, the potential for the release of free Gd³⁺ through dissociation or transmetallation—a process where endogenous ions displace the chelated gadolinium—remains a critical concern for all GBCAs. Free Gd³⁺ is toxic and has been associated with conditions such as Nephrogenic Systemic Fibrosis (NSF) in at-risk patient populations.[4]

To mitigate this risk, Gadobutrol formulations include an innovative protective measure: an excess of the butrol ligand in the form of its calcium complex, this compound.[5] This technical guide provides a detailed examination of the function of this compound, elucidating its role in preventing the transmetallation of Gadobutrol and ensuring the overall stability and safety of the contrast agent formulation.

The Chemistry of Gadobutrol and this compound

Gadobutrol is a neutral, non-ionic complex of gadolinium (III) with the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclodecane-1,4,7-triacetic acid (butrol).[2] Its macrocyclic structure provides a pre-organized, rigid cavity for the Gd³⁺ ion, which contributes to its high kinetic and thermodynamic stability compared to linear GBCAs.[1][4]

This compound is the calcium (Ca²⁺) complex of the very same butrol ligand. In Gadobutrol formulations, it is added as an excipient, specifically as this compound sodium.[6] The fundamental principle behind its function lies in the significant difference in stability between the gadolinium and calcium complexes of the butrol ligand.

The Challenge of Transmetallation

Transmetallation is a ligand exchange reaction where an endogenous metal ion (M'ⁿ⁺), such as zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe³⁺), displaces the gadolinium ion from its complex.[7][8] This process is a primary pathway for the in vivo release of Gd³⁺. Zinc is of particular concern due to its relatively high concentration in the blood and its ability to form stable complexes with ligands used in GBCAs.[7][9][10]

The general reaction for transmetallation can be represented as: Gd-Butrol + M'ⁿ⁺ ⇌ M'-Butrol + Gd³⁺

The macrocyclic structure of Gadobutrol makes it kinetically inert and less susceptible to transmetallation than linear agents.[1][7] However, the risk is not entirely eliminated, especially over longer retention times in the body.

References

- 1. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gadobutrol | C18H31GdN4O9 | CID 6102852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rapid quantification of gadolinium: Transmetallation assay for measurements in blood and plasma - American Chemical Society [acs.digitellinc.com]

- 4. Safety of Gadobutrol: Results From 42 Clinical Phase II to IV Studies and Postmarketing Surveillance After 29 Million Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gadobutrol - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Stability of MRI paramagnetic contrast media: a proton relaxometric protocol for transmetallation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsna.org [pubs.rsna.org]

- 10. Zinc transmetallation and gadolinium retention after MR imaging: case report - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamics of Calcobutrol Chelation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific thermodynamic data for the chelation of gadolinium by Calcobutrol is proprietary. This guide provides a detailed examination of the thermodynamic principles governing this process by using publicly available data for closely related macrocyclic gadolinium-based contrast agents (GBCAs), particularly Gd-DOTA, as a highly analogous and illustrative model. This compound (as part of the Gadovist® formulation) and Gd-DOTA share a core macrocyclic structure, making their thermodynamic behavior comparable.

Introduction: The Imperative of Thermodynamic Stability

Gadolinium-based contrast agents (GBCAs) are indispensable tools in Magnetic Resonance Imaging (MRI). Their efficacy hinges on the paramagnetic properties of the gadolinium ion (Gd³⁺), which enhances the relaxation rates of water protons in its vicinity. However, free Gd³⁺ is toxic and competes with endogenous ions like Ca²⁺. Consequently, the Gd³⁺ ion must be encapsulated within a robust chelating ligand to ensure patient safety.

The stability of this complex is governed by both thermodynamic and kinetic parameters.[1][2]

-

Thermodynamic stability refers to the equilibrium state of the chelation reaction. It is quantified by the thermodynamic stability constant (log Ktherm), which indicates the strength of the bond between the gadolinium ion and the ligand at equilibrium.[3] A high log Ktherm value signifies that the complex is highly favored, minimizing the concentration of free Gd³⁺.

-

Kinetic stability or inertness describes the rate at which the complex dissociates. Macrocyclic chelators, like the one in this compound, are known for their high kinetic stability, meaning they release the Gd³⁺ ion very slowly.[2][4]

This guide focuses on the thermodynamic aspects of chelation, which provide the fundamental driving force for the formation and persistence of the gadolinium complex. The macrocyclic structure of the ligand in this compound provides a pre-organized cavity that strongly binds the Gd³⁺ ion, leading to high thermodynamic stability.[3]

The Chelation Reaction

The core of GBCAs is the chelation of a gadolinium ion by a multidentate ligand. In the case of this compound, the ligand is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The chelation process can be represented by the following equilibrium:

Gd³⁺ + L⁴⁻ ⇌ [Gd(L)]⁻

Where 'L' represents the macrocyclic ligand. The strength of this interaction is defined by the stability constant, K.

Quantitative Thermodynamic Data

The stability of gadolinium chelates is paramount for their in vivo safety. High thermodynamic stability ensures that the gadolinium ion remains complexed and is less susceptible to dissociation or transmetallation by endogenous ions. The thermodynamic stability constant for this compound is reported to be in the range of log K = 21-22, indicating a very stable complex.[3] For comparison, a selection of thermodynamic data for related macrocyclic GBCAs is presented below.

| Chelate | Ligand Type | Log K (Thermodynamic Stability Constant) | Reference(s) |

| Gadobutrol (Gadovist®) | Macrocyclic, Non-ionic | 21 - 22 | [3] |

| Gadoterate (Dotarem®) | Macrocyclic, Ionic | 22.1 - 25.6 | [5][6] |

| Gadoteridol (ProHance®) | Macrocyclic, Non-ionic | Not specified, but stability is ranked: DOTA > HP-DO3A (Gadoteridol) > BT-DO3A (Gadobutrol) | [7] |

Note: The stability of these complexes can be influenced by factors such as pH.[3]

A study investigating the Gd(DOTA) complex formation in different solvents found that the reaction is spontaneous in both aqueous buffer and methanol, with Gibbs free energy (ΔG) values of -9.28 kcal/mol and -8.19 kcal/mol, respectively.[8] Interestingly, the reaction was found to be entropically driven in the aqueous buffer and enthalpy-driven in methanol.[8]

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic parameters for metal-ligand complexation relies on precise experimental techniques. The most common methods are potentiometric titration and isothermal titration calorimetry (ITC).

This is a classic and highly accurate method for determining stability constants.

-

Principle: The method involves monitoring the pH of a solution containing the ligand and a metal ion as a titrant (a strong base or acid) is added. The chelation reaction releases protons, and the resulting pH change is used to calculate the concentration of the complex at equilibrium and, subsequently, the stability constant.

-

Detailed Methodology:

-

Solution Preparation: A solution of the ligand (e.g., butrol) is prepared in a constant ionic strength medium (e.g., 0.1 N KCl) to maintain constant activity coefficients.[9][10]

-

Calibration: The pH electrode is meticulously calibrated with standard buffer solutions.

-

Titration: The ligand solution is titrated with a standardized solution of a strong base (e.g., NaOH) in the absence and then in the presence of the metal ion (Gd³⁺). The titrations are performed at a constant temperature (e.g., 25°C).[9][10]

-

Data Analysis: The titration curves (pH vs. volume of titrant) are analyzed using specialized computer programs (like SUPERQUAD) that fit the data to a model of chemical equilibria to yield the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[11]

-

ITC is a powerful technique that directly measures the heat change associated with a binding reaction, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

-

Principle: A solution of the ligand is placed in the sample cell of the calorimeter, and the metal ion solution is titrated into it in small aliquots. The heat released or absorbed upon binding is measured.

-

Detailed Methodology:

-

Sample Preparation: Solutions of the gadolinium salt (e.g., GdCl₃) and the chelating ligand are prepared in the same buffer to minimize heats of dilution. The solutions are thoroughly degassed.

-

ITC Experiment: The sample cell is filled with the ligand solution, and the injection syringe is filled with the Gd³⁺ solution. The experiment is conducted at a constant temperature. A series of injections are made, and the heat change for each injection is recorded.

-

Data Analysis: The raw data (heat flow vs. time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the reactants. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.

-

The "Macrocyclic Effect": A Key Thermodynamic Principle

Macrocyclic ligands, such as the butrol (B126436) ligand in this compound, exhibit a phenomenon known as the "macrocyclic effect." This refers to the observation that complexes of macrocyclic ligands are significantly more stable than their analogous open-chain counterparts.[3] This enhanced stability is primarily an entropic effect. When a linear ligand wraps around a metal ion, it loses a significant amount of conformational freedom. In contrast, a macrocyclic ligand is already "pre-organized" for binding, so the loss of entropy upon chelation is much smaller. This results in a more favorable (more negative) Gibbs free energy of formation for the macrocyclic complex.

Conclusion

The high thermodynamic stability of this compound, conferred by its macrocyclic ligand structure, is a cornerstone of its safety profile. A thorough understanding of the thermodynamic principles of chelation, derived from techniques like potentiometric titration and isothermal titration calorimetry, is crucial for the development of safer and more effective contrast agents. While specific thermodynamic data for this compound remains proprietary, the data from analogous macrocyclic agents like Gd-DOTA provide a robust framework for appreciating the profound stability of this class of compounds. This stability ensures that the gadolinium ion remains securely sequestered, minimizing potential toxicity and allowing for its effective use in diagnostic imaging.

References

- 1. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gadovist (Gadobutrol) [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mriquestions.com [mriquestions.com]

- 8. [PDF] Effect of Solvent on Gd(DOTA)– Complex Formation: A Preliminary Investigation | Semantic Scholar [semanticscholar.org]

- 9. ES2462970T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]

- 10. TW201139387A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Initial Investigations into Calcobutrol's Biological Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcobutrol, the calcium salt of the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol), plays a pivotal, albeit indirect, role in the biological interactions of the gadolinium-based contrast agent, Gadobutrol (B1674391). While not pharmacologically active in isolation, its presence as an excipient in the Gadovist® formulation is critical for ensuring the safety and stability of the contrast agent in vivo. This technical guide delineates the fundamental biological and chemical interactions of this compound, focusing on its mechanism of action as a stabilizing agent, and provides an overview of its chemical synthesis and analytical methods.

Introduction

Gadolinium-based contrast agents (GBCAs) are indispensable tools in modern diagnostic imaging, particularly magnetic resonance imaging (MRI). However, the inherent toxicity of the free gadolinium ion (Gd³⁺) necessitates its firm chelation within a ligand scaffold. The stability of these chelates is paramount to prevent the release of toxic Gd³⁺ ions in the body. This compound is a key component in the formulation of Gadobutrol, a macrocyclic, non-ionic GBCA, designed to enhance the safety profile of the agent.

Mechanism of Action: The "Ligand Buffer" Concept

The primary biological interaction of this compound is centered around its function as a "ligand buffer" or through competitive inhibition within the Gadobutrol formulation. This mechanism is crucial for minimizing the dissociation of the gadolinium complex and preventing transmetallation, a process where endogenous ions like zinc or copper displace Gd³⁺ from the chelate.

The presence of an excess of the calcium-bound ligand (this compound) helps to suppress the dissociation of the gadolinium complex (Gadobutrol).[1] Should any Gadobutrol complex dissociate, the excess caldiamide ligand from this compound can preferentially bind to competing endogenous ions, thereby protecting the Gadobutrol complex from being broken apart.[1] This dual-action mechanism is fundamental to the stability profile of the Gadobutrol formulation.[1]

Caption: The "Ligand Buffer" mechanism of this compound.

Quantitative Data

While specific quantitative data on the biological interactions of this compound itself are scarce, its impact is reflected in the stability and pharmacokinetic profile of Gadobutrol.

| Parameter | Value | Significance | Reference |

| Gadobutrol Purity (with this compound) | >99.7% | High purity minimizes potential for free ligand or metal impurities. | [2] |

| This compound Purity | ≥99.0% | Ensures the effectiveness of the ligand buffer without introducing contaminants. | [3] |

| Gadobutrol Terminal Half-life | ~1.5 hours | Rapid elimination from the body, indicative of a stable complex. | [4] |

| Gadobutrol Total Clearance | ~120 mL/min | Approximates renal clearance, suggesting glomerular filtration as the main elimination pathway. | [4] |

| Gadobutrol Protein Binding | <1% | Low protein binding contributes to its rapid clearance and low potential for interaction. | [5] |

Experimental Protocols

Synthesis of High-Purity this compound

The synthesis of this compound with the purity required for pharmaceutical formulations is a critical process. A common method involves the decomplexation of highly pure Gadobutrol.

Protocol:

-

Decomplexation: The gadolinium complex of butrol (B126436) (Gadobutrol) is decomplexed using an agent like oxalic acid or phosphoric acid in water with heating.[1][3] This causes the precipitation of gadolinium oxalate (B1200264) or phosphate.

-

Filtration: The precipitated gadolinium salt is removed by filtration.[1][3]

-

Ligand Purification: The free butrol ligand in the filtrate is purified using an acidic ion exchange resin.[1][3]

-

Elution: The purified ligand is eluted from the resin.[1]

-

Complexation: The purified butrol ligand is then complexed with a calcium salt, such as calcium carbonate, to yield high-purity this compound.[1][3]

-

Crystallization and Drying: The final product is crystallized, isolated, and dried under a vacuum.[3]

Caption: Workflow for the synthesis of high-purity this compound.

Purity Analysis

High-performance liquid chromatography (HPLC) is a standard method for determining the purity of this compound.

Exemplary HPLC Conditions:

-

Stationary Phase: Phenyl-modified silica (B1680970) gel column (e.g., Hypersil phenyl, 5 µm).[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a borate (B1201080) buffer (pH 8.0).[2]

-

Detection: UV detector at 200 nm.[2]

-

Injection Volume: 10 µL.[2]

Pharmacokinetics and Metabolism

Direct pharmacokinetic studies on this compound are not typically performed as it is an excipient. However, the pharmacokinetic profile of Gadobutrol provides strong evidence for the stability of the complex in the presence of this compound. Studies in healthy volunteers have shown that Gadobutrol is well-tolerated and exhibits dose-proportionate, first-order kinetics.[4] The agent is predominantly distributed in the extracellular fluid and is excreted unchanged via the kidneys through glomerular filtration.[4][5] No metabolites of Gadobutrol have been detected, indicating the high stability of the gadolinium chelate in vivo.[4]

Toxicological Profile

The addition of this compound to the Gadobutrol formulation is a key factor in its favorable safety profile. By minimizing the release of free Gd³⁺, this compound mitigates the primary toxicity concern associated with gadolinium-based contrast agents. Toxicology studies in various animal models have demonstrated a high safety margin for Gadobutrol at doses significantly exceeding clinical levels.[5]

Future Perspectives

While the primary role of this compound as a stabilizing agent is well-established, further research could explore other potential, albeit likely minor, biological interactions. Investigations into the potential for this compound to interact with other biological systems, beyond its immediate role in the Gadobutrol formulation, could provide a more complete understanding of its overall biological profile. However, current evidence strongly suggests that its biological significance is intrinsically linked to its function as a critical component in ensuring the safety and efficacy of Gadobutrol.

Conclusion

References

- 1. This compound | 151878-23-8 | Benchchem [benchchem.com]

- 2. US9822084B2 - Method for preparing this compound - Google Patents [patents.google.com]

- 3. EP2599777A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. Pharmacokinetics, dose proportionality, and tolerability of gadobutrol after single intravenous injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

The Evolution of Calcobutrol as a Guardian of Stability in Gadolinium-Based Contrast Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of gadolinium-based contrast agents (GBCAs) revolutionized magnetic resonance imaging (MRI), offering enhanced visualization of tissues and pathologies. However, the inherent toxicity of free gadolinium (Gd³⁺) ions necessitated the development of robust stabilizing strategies. This technical guide delves into the historical development and critical role of Calcobutrol as a key stabilizing agent in GBCAs, specifically in the formulation of Gadovist®.

This compound, the calcium complex of 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol), serves as a crucial scavenger for any potential release of free gadolinium ions from the primary gadolinium chelate, Gadobutrol (B1674391). This preventative measure is paramount in ensuring the long-term stability and safety of the contrast agent formulation. The historical impetus for the inclusion of such a stabilizing agent was the growing awareness of the potential for gadolinium dissociation from its chelating ligand, which could lead to adverse effects.

The development of this compound has been intrinsically linked to the quest for higher purity and more efficient synthesis methods to ensure its efficacy as a stabilizing agent. Initial synthesis methods described in the late 1990s did not consistently yield the high purity required for pharmaceutical applications[1][2]. Consequently, a significant body of research and patent literature has focused on optimizing the synthesis of high-purity this compound, often utilizing high-purity Gadobutrol as a starting material through a decomplexation-recomplexation process[3][4][5][6]. These advancements have been pivotal in providing a reliable and economical source of this essential stabilizing component.

Quantitative Data on the Stability of Gadobutrol Formulations

While direct, publicly available studies quantitatively comparing Gadovist® formulations with and without this compound are scarce, the overall stability of macrocyclic GBCAs like Gadovist® is well-documented. This compound's role is to further enhance this inherent stability, acting as a safeguard against dissociation over the product's shelf life and under various stress conditions.

A key study assessing the stability of various GBCAs in human serum at 37°C provides valuable comparative data. This study demonstrates the exceptional stability of macrocyclic agents, including Gadovist®, compared to linear agents.

Table 1: Comparative Stability of Gadolinium-Based Contrast Agents in Human Serum after 15 days at 37°C

| Contrast Agent Class | Contrast Agent Name | % Gadolinium Released after 15 days |

| Macrocyclic | Gadovist® (gadobutrol) | < 0.1% |

| Prohance® (gadoteridol) | < 0.1% | |

| Dotarem® (gadoterate meglumine) | < 0.1% | |

| Linear (Ionic) | Magnevist® (gadopentetate dimeglumine) | 1.9% |

| MultiHance® (gadobenate dimeglumine) | 1.9% | |

| Linear (Non-ionic) | Omniscan™ (gadodiamide) | 20% |

| OptiMARK™ (gadoversetamide) | 21% |

Source: Adapted from "Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C"[1]. The study reported the release for Gadovist, Prohance, and Dotarem to be below the limit of quantification of 0.1%.

This data underscores the high kinetic and thermodynamic stability of macrocyclic chelates like Gadobutrol[7][8]. The addition of this compound to the formulation provides an extra layer of safety by chelating any free gadolinium that might be released due to unforeseen circumstances, such as interaction with endogenous ions or degradation over extended periods.

Experimental Protocols

The evaluation of this compound's efficacy as a stabilizing agent relies on robust experimental protocols for both its synthesis and the subsequent stability testing of the final drug product.

Protocol 1: Synthesis of High-Purity this compound from Gadobutrol

This protocol is a generalized representation based on methods described in various patents[1][4][5].

Objective: To synthesize high-purity this compound by decomplexing Gadobutrol followed by complexation with calcium ions.

Materials:

-

High-purity Gadobutrol

-

Decomplexing agent (e.g., oxalic acid or phosphoric acid)

-

Deionized water

-

Acidic ion-exchange resin

-

Aqueous ammonia (B1221849) solution

-

Calcium ion source (e.g., calcium carbonate, calcium chloride, calcium hydroxide)[3][5]

-

Ethanol, Methanol, or Acetone (B3395972) for crystallization[3]

Methodology:

-

Decomplexation:

-

Suspend high-purity Gadobutrol in deionized water.

-

Add a stoichiometric amount of the decomplexing agent (e.g., oxalic acid).

-

Heat the mixture with stirring to precipitate the gadolinium salt (e.g., gadolinium oxalate).

-

Cool the mixture and filter to remove the precipitated gadolinium salt, yielding a solution of the free ligand, butrol (B126436).

-

-

Purification of Butrol:

-

Pass the butrol solution through an acidic ion-exchange resin to bind the free ligand.

-

Wash the resin with deionized water to remove any remaining impurities.

-

Elute the purified butrol from the resin using an aqueous ammonia solution.

-

Evaporate the eluate to remove ammonia and excess water.

-

Adjust the pH of the concentrated butrol solution to approximately 3.6-3.8 using an acidic ion-exchange resin.

-

The purified butrol solution can be freeze-dried to obtain a solid.

-

-

Complexation with Calcium:

-

Dissolve the purified butrol in deionized water.

-

Add a stoichiometric amount of a calcium ion source (e.g., calcium carbonate).

-

Heat the solution with stirring to facilitate the complexation reaction, forming this compound. The reaction temperature is typically maintained between 80 to 100°C[3].

-

-

Crystallization and Isolation:

-

After the reaction is complete, add a suitable solvent such as ethanol, methanol, or acetone to the solution to induce crystallization of this compound.

-

Cool the mixture and allow sufficient time for complete crystallization.

-

Filter the crystalline this compound and wash with the crystallization solvent.

-

Dry the isolated crystals under vacuum to obtain high-purity this compound (typically >99.5%)[3].

-

Protocol 2: Stability Testing of Gadovist® Formulation

This protocol outlines a stability study to assess the release of free gadolinium over time, a key indicator of the formulation's stability.

Objective: To quantify the concentration of free Gd³⁺ in a Gadovist® formulation over time under specified storage conditions.

Materials:

-

Gadovist® (or a test formulation containing Gadobutrol and this compound)

-

Human serum (for in-vitro studies)

-

Phosphate buffer

-

High-Performance Liquid Chromatography (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detector

-

Size-Exclusion Chromatography (SEC) columns

-

Reversed-Phase (RP) C18 columns

-

Chelating agent for derivatization (e.g., EDTA) for some methods

Methodology:

-

Sample Preparation and Storage:

-

Prepare multiple aliquots of the Gadovist® formulation.

-

For accelerated stability studies, store the samples at elevated temperatures and humidity (e.g., 40°C / 75% RH).

-

For long-term stability studies, store the samples under recommended storage conditions (e.g., 25°C / 60% RH).

-

For in-vitro studies simulating physiological conditions, incubate the formulation in human serum at 37°C[1].

-

-

Sample Analysis at Designated Time Points:

-

At predetermined intervals (e.g., 0, 3, 6, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies), withdraw aliquots for analysis.

-

-

Quantification of Free Gadolinium using HPLC-ICP-MS:

-

Chromatographic Separation: Separate the different gadolinium species (chelated Gadobutrol, chelated this compound, and free Gd³⁺) using an appropriate HPLC method. Size-exclusion chromatography can be used to separate the gadolinium complexes from potential interfering substances. Reversed-phase chromatography can also be employed.

-

Detection and Quantification: The eluent from the HPLC column is introduced into the ICP-MS. The ICP-MS is tuned to detect and quantify the mass of gadolinium. The concentration of free Gd³⁺ is determined by comparing the peak area corresponding to free gadolinium to a calibration curve prepared with known concentrations of a gadolinium standard. The use of isotope dilution ICP-MS can provide highly accurate quantification[4][5].

-

-

Data Analysis:

-

Plot the concentration of free Gd³⁺ as a function of time for each storage condition.

-

Determine the rate of gadolinium release, if any.

-

Compare the results to pre-defined acceptance criteria for the stability of the drug product.

-

Visualizations: Workflows and Logical Relationships

The synthesis and quality control of this compound involve a series of well-defined steps. The following diagrams illustrate these processes.

Caption: Workflow for the synthesis of high-purity this compound.

References

- 1. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. richardsemelka.com [richardsemelka.com]

- 3. Quantification of Free and Chelated Gadolinium Species in Nanoemulsion-Based Magnetic Resonance Imaging Contrast Agent Formulations using Hyphenated Chromatography Methods - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]

- 5. Chromatographic methods for the quantification of free and chelated gadolinium species in MRI contrast agent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety of gadobutrol in over 23,000 patients: the GARDIAN study, a global multicentre, prospective, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Stability: How Calcobutrol Fortifies the Safety Profile of Gadobutrol

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Pivotal Role of Calcobutrol in Minimizing Gadolinium Ion Release from Gadobutrol-based Contrast Agents.

The macrocyclic gadolinium-based contrast agent (GBCA) Gadobutrol (B1674391) is distinguished by its high stability, a critical factor in its favorable safety profile. A key, yet often overlooked, contributor to this stability is the excipient this compound. This technical guide elucidates the chemical principles and experimental evidence underscoring this compound's essential role in preventing the release of toxic free gadolinium ions (Gd³⁺) from the Gadobutrol formulation, thereby enhancing its safety for clinical use.

The Core Principle: Competitive Inhibition and the "Ligand Buffer"

Gadobutrol's formulation includes not only the gadolinium-chelated macrocycle but also a small excess of the same chelating ligand, 'butrol', in the form of its calcium complex, this compound.[1][2][3] This addition is a deliberate safety measure, creating what is known as a "ligand buffer" that operates on the principle of competitive inhibition.[4]

Free gadolinium ions are toxic, and their release from a GBCA in vivo is a primary safety concern, historically linked to conditions such as Nephrogenic Systemic Fibrosis (NSF).[5] The presence of excess this compound in the Gadobutrol solution serves a dual purpose in mitigating this risk:

-

Suppression of Dissociation: The excess of the butrol (B126436) ligand, albeit bound to calcium, shifts the chemical equilibrium away from the dissociation of the Gadobutrol complex. This makes it thermodynamically less favorable for the gadolinium ion to be released.

-

Scavenging of Free Gadolinium: In the unlikely event that a gadolinium ion does dissociate from its chelate, or if trace amounts of free gadolinium are present from manufacturing or storage, the excess butrol ligand from this compound is readily available to recapture it.[1][3]

The efficacy of this mechanism hinges on the significant difference in thermodynamic stability between the gadolinium and calcium complexes of the butrol ligand.

Data Presentation: A Quantitative Look at Stability

The stability of a chelate can be described by two key parameters: thermodynamic stability and kinetic stability. Thermodynamic stability, represented by the stability constant (log K), indicates the strength of the bond between the metal ion and the ligand at equilibrium. Kinetic stability, often expressed as a dissociation half-life (t½), describes the rate at which the metal ion is released from the chelate.

Thermodynamic Stability

The thermodynamic stability of Gadobutrol is substantially higher than that of this compound, which is the cornerstone of the competitive inhibition mechanism.

| Complex | Ligand | Metal Ion | Thermodynamic Stability Constant (log K) | Reference(s) |

| Gadobutrol | Butrol | Gd³⁺ | 21.0 - 22.0 | [6] |

| This compound | Butrol | Ca²⁺ | 14.67 |

Table 1: Comparison of Thermodynamic Stability Constants.

This vast difference in stability ensures that the butrol ligand has a much stronger affinity for gadolinium than for calcium. Consequently, if a free gadolinium ion is present, it will readily displace the calcium ion from this compound to form the more stable Gadobutrol complex.

Kinetic Stability

| Gadolinium-Based Contrast Agent | Chelate Structure | Dissociation Half-life (t½) at pH 1.2, 37°C | Reference(s) |

| Gadobutrol | Macrocyclic | 18 hours | [7] |

| Gadoterate | Macrocyclic | 4 ± 0.5 days | |

| Gadopiclenol | Macrocyclic | 20 ± 3 days | |

| Gadodiamide | Linear | < 5 seconds |

Table 2: Comparative Kinetic Stability of GBCAs under Acidic Conditions.

These acidic conditions are used to accelerate dissociation to measurable rates. At physiological pH (7.4), the dissociation of macrocyclic agents like Gadobutrol is significantly slower.

Experimental Protocols: Assessing Stability

The determination of the stability of GBCAs involves several key experimental methodologies.

Determination of Thermodynamic Stability: Potentiometric Titration

Thermodynamic stability constants are typically determined using pH-potentiometric equilibrium titrations.